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Compound of Interest

Compound Name: 6-Bromo-5-methylquinoline

Cat. No.: B2558536

In the landscape of medicinal chemistry and materials science, the quinoline core is a
privileged heterocyclic scaffold, forming the backbone of numerous pharmaceuticals and
functional materials. The strategic placement of substituents on this bicyclic system allows for
the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological
activity and material performance. 6-Bromo-5-methylquinoline is a bespoke building block
designed for just such a purpose. The bromine atom at the 6-position serves as a versatile
synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular
fragments. Concurrently, the methyl group at the 5-position acts as a steric and electronic
modulator, influencing the molecule's conformation and the reactivity of the quinoline ring
system.

This guide provides a comprehensive analysis of the core physicochemical properties of 6-
Bromo-5-methylquinoline, offering both established data and predictive insights. It is
designed to equip researchers, medicinal chemists, and drug development professionals with
the foundational knowledge and practical methodologies required to effectively utilize this
compound in their research endeavors.

Core Physicochemical Properties: A Quantitative
Overview

While extensive experimental data for 6-Bromo-5-methylquinoline is not yet prevalent in
peer-reviewed literature, a combination of supplier information and predictive modeling for
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close isomers provides a solid foundation for its characterization. The following table
summarizes its key physicochemical attributes.

Property Value | Description Source(s)
Molecular Formula C10HsBrN [1]
Molecular Weight 222.08 g/mol [1][2]

CAS Number 1256795-14-8 [1][2]
Appearance Solid [1]

Purity Typically 295-98% [1][2]
Boiling Point Predicted: 327.7 + 22.0 °C [3]

Density Predicted: 1.488 + 0.06 g/cm3 [3]

pKa (of conjugate acid) Predicted: 4.98 £ 0.21 [3]*

*Note: Predicted values are for the isomer 6-Bromo-5-methylisoquinoline and should be used
as an estimation for 6-Bromo-5-methylquinoline pending experimental verification.

Solubility Profile: Predicting and Determining Media
Compatibility

The solubility of a compound is a critical parameter that governs its utility in synthesis,
purification, formulation, and biological assays. Structurally, 6-Bromo-5-methylquinoline is a
largely nonpolar aromatic system with a weakly basic nitrogen atom, suggesting moderate
solubility in a range of organic solvents and limited solubility in aqueous media.

Causality Behind Solubility Behavior

The quinoline nucleus itself possesses a dipole moment, and the nitrogen atom can act as a
hydrogen bond acceptor. However, the large, hydrophobic surface area of the bicyclic system,
combined with the lipophilic bromine and methyl substituents, dominates its solubility
characteristics. Therefore, it is expected to be most soluble in non-polar to moderately polar
aprotic solvents that can engage in van der Waals interactions and accommodate the aromatic
system.
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Insights from a Structural Isomer: 6-Bromo-2-
methylquinoline

While quantitative data for the target molecule is scarce, a comprehensive study on the
solubility of its isomer, 6-Bromo-2-methylquinoline, provides an excellent predictive model for
its behavior.[4] The mole fraction solubility of this isomer was experimentally determined in ten
different solvents at 323.15 K (50 °C), revealing the following hierarchy:

Mole Fraction Solubility

Solvent Solvent Type
(x10-?)

Toluene 3.318 Aromatic

Ethyl Acetate 2.991 Ester

Acetone 2.764 Ketone

Acetonitrile 2.528 Polar Aprotic

N,N-Dimethylformamide (DMF)  2.220 Polar Aprotic

n-Propanol 0.914 Polar Protic (Alcohol)

Isopropanol 0.812 Polar Protic (Alcohol)

Ethanol 0.390 Polar Protic (Alcohol)

Methanol 0.099 Polar Protic (Alcohol)

Water 0.0028 Aqueous

Data adapted from the Journal of Chemical & Engineering Data.[4]

This data strongly suggests that 6-Bromo-5-methylquinoline will exhibit high solubility in
aromatic and polar aprotic solvents like toluene, ethyl acetate, and acetone, and significantly
lower solubility in polar protic solvents, especially water.

Experimental Protocol: Quantitative Solubility
Determination via Isothermal Shake-Flask Method

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jced.3c00050
https://pubs.acs.org/doi/abs/10.1021/acs.jced.3c00050
https://www.benchchem.com/product/b2558536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To ensure trustworthiness and reproducibility, the equilibrium solubility of 6-Bromo-5-
methylquinoline should be determined experimentally. The isothermal shake-flask method is
the gold standard for this purpose.

Objective: To determine the equilibrium solubility of 6-Bromo-5-methylquinoline in a given
solvent at a specified temperature (e.g., 25 °C).

Methodology:

e Preparation: Add an excess amount of solid 6-Bromo-5-methylquinoline to a series of
sealed vials, each containing a known volume of the selected solvent (e.g., acetonitrile,
ethanol, phosphate-buffered saline). The presence of undissolved solid is crucial to ensure
saturation.

o Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled
incubator set to 25 °C. Agitate the samples for a minimum of 24-48 hours to ensure
equilibrium is reached.

o Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for
at least 2 hours to permit the excess solid to settle.

o Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial
using a syringe. Immediately filter the aliquot through a 0.22 pm syringe filter (e.g., PTFE for
organic solvents, PVDF for aqueous) to remove any remaining solid particles. This step is
critical to prevent inflation of the measured concentration.

o Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the
concentration of 6-Bromo-5-methylquinoline using a validated High-Performance Liquid
Chromatography (HPLC) method with UV detection. A calibration curve prepared from
standards of known concentration must be used for accurate quantification.

Preparation » Equilibration Separation & Quantification
Begin Reach

Equilibration Agitate at constant temperature
(24-48 hours)

Equilibrium

Settle excess solid

—b{ Filter supernatant (0.22 pm) ‘—» Quantify concentration via HPLC-UV

Add excess solid to solvent in vials
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Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Spectroscopic and Chromatographic
Characterization

Unambiguous structural confirmation and purity assessment are cornerstones of chemical
research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and chromatography provides a self-validating system for the identity and
guality of 6-Bromo-5-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl group. By analogy to related compounds like 6-methylquinoline[5],
the methyl protons (C5-CHs) should appear as a singlet around & 2.5 ppm. The aromatic
region (o 7.0-9.0 ppm) will be complex due to the substituted quinoline system. The H2 and
H4 protons on the pyridine ring are expected to be the most downfield, while the H3, H7, and
H8 protons will resonate at higher fields.

e 13C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the
10 carbon atoms in the molecule. The methyl carbon is expected around & 20-25 ppm. The
aromatic carbons will appear in the & 120-150 ppm range, with the carbon attached to the
bromine (C6) showing a characteristic signal.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the elemental composition. For 6-
Bromo-5-methylquinoline (C10HsBrN), the electron ionization (El) mass spectrum is expected
to show a prominent molecular ion peak (M*:). A key feature will be the isotopic pattern
characteristic of a single bromine atom: two peaks of nearly equal intensity, one for the 7°Br
isotope (at m/z 221) and one for the ®Br isotope (at m/z 223).
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Experimental Protocol: Purity and Identity Verification
by HPLC-MS

Objective: To confirm the identity and determine the purity of a 6-Bromo-5-methylquinoline
sample.

Methodology:

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.qg.,
acetonitrile) to a concentration of approximately 1 mg/mL.

e HPLC Analysis:

o System: A standard HPLC system with a UV detector and coupled to a mass
spectrometer.

o Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 pum).

o Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS
compatibility). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

o Flow Rate: 1.0 mL/min.
o Detection: UV detection at 254 nm.

o Analysis: The purity is calculated as the area percentage of the main peak relative to the
total peak area in the chromatogram.

e MS Analysis:
o lonization: Electrospray lonization (ESI) in positive mode.

o Detection: Scan for the protonated molecule [M+H]*, which should appear at m/z 222 and
224, confirming the molecular weight and bromine isotopic pattern.
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Purity & Identity Workflow
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Caption: Analytical Workflow for Purity and Identity Confirmation.
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Synthesis and Chemical Reactivity
Plausible Synthetic Route: The Skraup Synthesis

While specific literature on the synthesis of 6-Bromo-5-methylquinoline is not readily
available, a logical and field-proven approach is the Skraup synthesis. This classic method
constructs the quinoline ring from an aniline derivative.

o Starting Material: The synthesis would logically commence with 4-bromo-3-methylaniline.

e Reaction: This aniline is heated with glycerol, sulfuric acid (a dehydrating agent and
catalyst), and an oxidizing agent (such as arsenic pentoxide or the nitrobenzene
corresponding to the starting aniline).

o Mechanism: The sulfuric acid dehydrates the glycerol to acrolein (an a,3-unsaturated
aldehyde). The aniline undergoes a Michael addition to the acrolein, followed by acid-
catalyzed cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic 6-
Bromo-5-methylquinoline ring system.

Chemical Reactivity: A Hub for Derivatization

The reactivity of 6-Bromo-5-methylquinoline is dictated by the interplay of its functional
groups and the inherent nature of the quinoline ring.

» Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards
electrophilic attack compared to benzene due to the electron-withdrawing nature of the
nitrogen atom. However, substitution is possible under forcing conditions and is directed to
the carbocyclic (benzene) ring, preferentially at the C8 position, as the C5 and C6 positions
are already substituted.[6][7]

¢ Nucleophilic Aromatic Substitution: The C-Br bond at the 6-position is not inherently activated
towards nucleophilic aromatic substitution (SNAr). For such a reaction to occur, an electron-
withdrawing group, typically a nitro group, would need to be installed ortho or para to the
bromine. A well-documented example is the nitration of 6-bromoquinoline to 6-bromo-5-
nitroquinoline, which dramatically activates the adjacent C-Br bond for displacement by
nucleophiles.
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o Palladium-Catalyzed Cross-Coupling: The C6-Br bond is the primary site for synthetic
diversification. It is an ideal substrate for a multitude of powerful C-C and C-N bond-forming
reactions, including:

o Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
o Heck Coupling: Reaction with alkenes.

o Sonogashira Coupling: Reaction with terminal alkynes.

o Buchwald-Hartwig Amination: Reaction with amines to form aminoquinolines.

These reactions provide a robust platform for generating libraries of novel quinoline derivatives
for drug discovery and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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